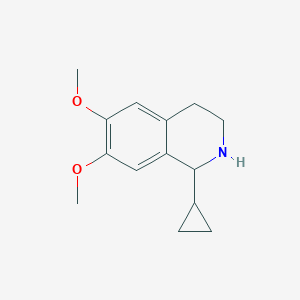

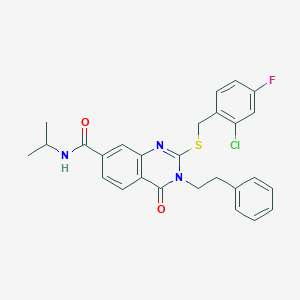

![molecular formula C19H12Cl2FN3O B2432396 3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-29-1](/img/structure/B2432396.png)

3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of benzimidazole . Benzimidazoles and its derivatives have been attracting interest for many years because of their biological activities . They contain different heterocyclic moieties and have a wide range of biological activities such as antimicrobial, antioxidant, anticancer, antiviral, etc .

Synthesis Analysis

In a study, some benzimidazole derivatives containing furan, oxadiazole, triazole, and thiadiazole moieties have been synthesized . The synthesis process was evaluated for their antioxidant and antiurease activities .Wissenschaftliche Forschungsanwendungen

Chemistry and Properties

3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is part of a broader class of compounds with fascinating chemical properties and applications in various branches of chemistry. The compound is related to structures like 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and exhibits intriguing properties, including different protonated and/or deprotonated forms. It is also associated with a range of complex compounds, showcasing diverse properties like spectroscopic characteristics, structures, magnetic properties, and biological as well as electrochemical activity (Boča, Jameson & Linert, 2011).

Optoelectronic Materials

The compound is structurally related to quinazoline and pyrimidine derivatives known for their broad spectrum of biological activities and, importantly, their applications in optoelectronic materials. Research highlights the potential of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems, contributing to the development of novel optoelectronic materials. This includes applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin & Chupakhin, 2018).

Pharmacological Activities

In the realm of pharmacological research, derivatives of benzimidazole, a core component of the compound , are recognized for their medicinal significance. Benzimidazoles serve as key components for various biological activities, indicating the potential of derivatives like 3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone in this field. The introduction of benzimidazole derivatives is believed to enhance activity and selectivity in medicinal applications, underlining their importance in pharmacophores and privileged sub-structures in medicinal chemistry (Yimer & Fekadu, 2015).

Zukünftige Richtungen

Benzimidazole derivatives are of wide interest because of their diverse biological and clinical applications . They exhibit antimicrobial, antioxidant, anticancer, antiviral activities, among other beneficial properties . This creates interest in researchers who synthesize a variety of benzimidazole derivatives and screen them for various biological activities .

Eigenschaften

IUPAC Name |

3-[5,6-dichloro-1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2FN3O/c20-14-8-16-17(9-15(14)21)25(10-11-3-5-12(22)6-4-11)18(24-16)13-2-1-7-23-19(13)26/h1-9H,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWDEBUWJGXSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C2=NC3=CC(=C(C=C3N2CC4=CC=C(C=C4)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)

![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)

![Tert-butyl (4aS,7aS)-1-carbonochloridoyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)

![2-(4-Chlorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2432327.png)

![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

![[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2432336.png)